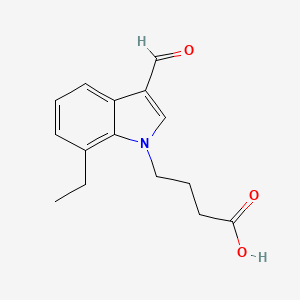

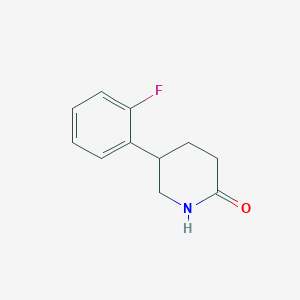

![molecular formula C17H16N2O3 B2992945 11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione CAS No. 1809737-28-7](/img/structure/B2992945.png)

11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .

Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods have been developed due to the wide range of biological and pharmacological activities of quinoline .Molecular Structure Analysis

Quinoline consists of benzene fused with N-heterocyclic pyridine . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions. For example, the reaction of a quinoline derivative with molecular bromine in aqueous acetic acid proceeds with bromination of not only the pyridine moiety of the molecule but also the benzene moieties .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary significantly depending on their specific structure. Tricyclic quinoline derivatives, for example, have been found to vary significantly in chemical properties from their bicyclic analogs .Scientific Research Applications

Antibacterial Applications

Quinoline derivatives have been extensively studied for their antibacterial properties. The structural diversity of these compounds allows for high and selective activity through various mechanisms of action, often with low toxicity to human cells . The compound could potentially be used to develop new antibacterial agents, especially in the face of increasing antibiotic resistance.

Antifungal Applications

Similar to their antibacterial uses, quinoline and quinolone derivatives can also serve as antifungal agents. Their ability to disrupt fungal cell processes without significantly affecting human cells makes them promising candidates for antifungal drug development .

Anti-virulence Applications

Anti-virulence therapy is an emerging field that targets the virulence factors of pathogens rather than their viability. Quinoline derivatives can play a role in this strategy by inhibiting the ability of pathogens to cause host damage and disease, providing an alternative to traditional antimicrobial approaches .

Antiviral Applications

The compound’s structural features may allow it to bind to viral proteins and inhibit viral replication. This is particularly relevant for viruses like HIV, where quinoline derivatives have shown the ability to trigger viral protein multimerisation, potentially interfering with the virus’s life cycle .

Anti-parasitic Applications

Quinolines and quinolones have demonstrated anti-parasitic activities, which could be harnessed in the treatment of diseases caused by protozoan parasites. Their mode of action includes interfering with the parasites’ metabolic pathways, leading to their death .

Antitumor Applications

The quinoline structure is a valuable scaffold in the design of antitumor drugs. Its ability to intercalate into DNA and disrupt cell division makes it a potent candidate for cancer therapy. The compound could be investigated for its efficacy against various types of cancer cells .

Future Directions

properties

IUPAC Name |

3-ethyl-6,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-4-18-13(20)5-9(2)11-7-12-10(3)6-14(21)19-8-22-17(15(11)18)16(12)19/h5-7H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFGYIMAZCFMED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(C2=C1C3=C4C(=C2)C(=CC(=O)N4CO3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992863.png)

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2992864.png)

![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992867.png)

![2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride](/img/structure/B2992870.png)

![2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2992874.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2992879.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2992882.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B2992884.png)